[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) :
| δ (ppm) | Splitting | Integration | Assignment |
|---|---|---|---|
| 1.0 | Triplet | 6H | Isopropyl -CH(CH₃)₂ |
| 2.3 | Singlet | 3H | Thiophene -CH₃ |
| 3.2 | Multiplet | 1H | N-CH(CH₃)₂ |
| 4.1 | Singlet | 2H | -CH₂- bridge |
| 6.8–7.2 | Multiplet | 2H | Thiophene aromatic protons |
¹³C NMR :
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 2550–2800 | N⁺-H stretch (amine salt) |
| 1600 | C=C aromatic (thiophene) |
| 690 | C-S stretch (thiophene ring) |
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRSWLPJDNKZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Methylthiophen-2-yl)methylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylthiophene with formaldehyde and isopropylamine under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Methylthiophen-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Antidepressants and Neuroprotective Agents
The compound has been identified as a promising lead for developing new antidepressants and neuroprotective agents. Its structural features allow it to interact with biological targets involved in mood regulation and neuroprotection. Preliminary studies suggest that derivatives of this compound may exhibit enhanced efficacy in treating depression and related disorders.
Case Studies
Recent studies have demonstrated the compound's ability to inhibit specific enzymes linked to neurodegenerative diseases. For instance, a study reported that derivatives of this compound showed significant inhibition of acetylcholinesterase, an enzyme associated with Alzheimer's disease .
Agricultural Chemicals
Due to its potential biological activity, (3-Methylthiophen-2-yl)methylamine hydrochloride may serve as a precursor for developing agricultural chemicals such as herbicides or insecticides. Its unique chemical properties could enhance the effectiveness of these agents against target pests while minimizing environmental impact.
Interaction Studies
Understanding the interactions between this compound and various biological systems is crucial for its application in agriculture. Studies focusing on its phytotoxicity and effects on non-target organisms are necessary to assess its safety profile in agricultural settings.
Synthesis of Functional Materials
The compound's reactivity can be harnessed in the synthesis of functional materials, such as polymers or nanocomposites. Its ability to participate in various chemical reactions makes it suitable for creating materials with specific properties tailored for applications in electronics or coatings.
Case Studies in Material Development
Research has shown that incorporating (3-Methylthiophen-2-yl)methylamine hydrochloride into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for high-performance materials .
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (3-Methylthiophen-2-yl)methylamine hydrochloride with analogous compounds based on molecular features, physicochemical properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Applications/Notes |
|---|---|---|---|---|---|
| (3-Methylthiophen-2-yl)methylamine HCl | C₉H₁₅ClNS | 204.74 | Not provided | 3-Methylthiophene, isopropylamine | Potential CNS agents, agrochemicals |
| 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | C₇H₈ClNS | 173.66 | 115955-65-2 | Thiophene, propargylamine | Bioactive intermediates |
| (2,4-Dichlorophenyl)methylamine HCl | C₁₀H₁₂Cl₂N·HCl | 240.58 | 103324-54-5 | Dichlorophenyl, isopropylamine | Agrochemicals, pharmaceuticals |
| (2-2-Difluoroethyl)(propan-2-yl)amine HCl | C₅H₁₂ClF₂N | 159.61 | 1394768-25-2 | Difluoroethyl, isopropylamine | Fluorinated drug candidates |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | 1252548-92-7 | Tolyl, thiophenmethyl, isopropylamine | Dual aromatic systems for binding |
Key Observations :
- Thiophene vs. Phenyl Substituents : Thiophene derivatives (e.g., ) exhibit enhanced electron-richness compared to chlorophenyl analogs (e.g., ), influencing receptor binding in bioactive molecules.
- Fluorine/Chlorine Effects : Fluorinated () and chlorinated () analogs show increased metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
- Propargyl vs.
Biological Activity
(3-Methylthiophen-2-yl)methylamine hydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a thiophene ring enhances its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₆ClNS and a molecular weight of 169.29 g/mol. Its structure includes a thiophene ring, which is known for contributing to the biological activity of organic compounds due to its electron-rich nature. The combination of the thiophene ring with an amine group provides unique properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNS |
| Molecular Weight | 169.29 g/mol |
| Structural Features | Thiophene ring, amine |
Biological Activities
Research indicates that (3-Methylthiophen-2-yl)methylamine hydrochloride exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticonvulsant Activity
A recent study evaluated the anticonvulsant properties of related compounds, including derivatives of [(3-Methylthiophen-2-yl)methyl]amine. The results demonstrated significant anticonvulsant effects in animal models, with some compounds showing higher efficacy compared to traditional anticonvulsants like valproic acid. For instance, one derivative exhibited an effective dose (ED50) of 62.14 mg/kg in the maximal electroshock (MES) test, significantly lower than that of valproic acid (252.7 mg/kg) .
Analgesic Activity
The compound has also been investigated for its analgesic properties. In formalin-induced pain models, certain derivatives showed substantial antinociceptive effects, indicating potential use in pain management therapies .
The mechanisms through which (3-Methylthiophen-2-yl)methylamine hydrochloride exerts its biological activities include:
- Interaction with Ion Channels : Studies have shown that related compounds can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and pain signaling .
- Receptor Affinity : Some derivatives have shown affinity for TRPV1 receptors, which play a significant role in pain perception .
Case Studies
- Anticonvulsant Efficacy : A study on a derivative of [(3-Methylthiophen-2-yl)methyl]amine demonstrated significant anticonvulsant activity in various seizure models, outperforming established medications .
- Analgesic Properties : Another case highlighted the effectiveness of a specific derivative in reducing pain responses in mice subjected to formalin tests, suggesting its potential as an analgesic agent .
Q & A
Q. What are common synthetic routes for (3-Methylthiophen-2-yl)methylamine hydrochloride?
The synthesis of amine hydrochlorides often involves nucleophilic substitution or reductive amination. For example, analogous compounds like methylamine hydrochloride are synthesized via the Hofmann rearrangement (using acetamide and bromine gas) or by reacting formaldehyde with ammonium chloride, followed by neutralization with NaOH to yield the free amine . For the target compound, a thiophene-derived aldehyde could react with isopropylamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C), followed by HCl salt formation. Reaction optimization should monitor pH and temperature to avoid side products like over-alkylation.
Q. Why is the hydrochloride form preferred over the free base in research applications?
Amine hydrochlorides exhibit enhanced stability and solubility in aqueous media compared to free bases. The hydrochloride salt prevents oxidation and degradation, extending shelf-life. For instance, glycine methyl ester hydrochloride demonstrates superior stability, allowing for controlled release of the reactive free base when needed . This property is critical for reproducible experimental outcomes in kinetic studies or biological assays.
Q. What are the recommended storage conditions for (3-Methylthiophen-2-yl)methylamine hydrochloride?
Hydrochloride salts of amines should be stored at -20°C in airtight, light-resistant containers under anhydrous conditions. Moisture and elevated temperatures can hydrolyze the salt or promote decomposition, as observed in structurally similar thiophene-derived amines .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
- Data collection: High-resolution diffraction data (≤1.0 Å) to resolve thiophene and amine moieties.
- Phase determination: Direct methods (SHELXS) for initial model building.
- Refinement: Iterative cycles adjusting positional/thermal parameters, validated by R-factor convergence. SHELX’s robustness in handling twinned data or disorder (common in flexible isopropyl groups) makes it ideal for structural confirmation .
Q. What analytical strategies are effective for impurity profiling in hydrochloride salts?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is critical. For example, EP impurity standards (e.g., methyl thiophene carboxylate derivatives) are resolved using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Quantitation limits ≤0.1% can be achieved, essential for pharmaceutical intermediate characterization .
Q. How to address contradictions in NMR data during structural validation?
Discrepancies between predicted and observed -NMR shifts may arise from conformational flexibility or solvent effects. For the isopropyl group, compare experimental data with computed spectra (DFT/B3LYP/6-31G*). Cross-validate using -NMR and 2D techniques (HSQC, HMBC). If ambiguity persists, X-ray crystallography (via SHELXL) provides unambiguous confirmation .
Q. What role does this compound play in multi-step synthesis of bioactive molecules?
As a tertiary amine with a thiophene backbone, it serves as a precursor for heterocyclic drug candidates. For instance, similar amines are alkylated or acylated to generate kinase inhibitors or receptor modulators. Reaction optimization (e.g., protecting group strategies for the thiophene ring) ensures regioselectivity in subsequent steps .
Methodological Tables
Table 1. Key Characterization Techniques
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction pH | 8–9 (for amine salt) | Minimizes hydrolysis |
| Temperature | 0–5°C (reduction step) | Prevents thiophene ring oxidation |
| Catalyst | Pd-C (5% w/w) | Enhances reductive amination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
